molecular formula C16H20N2O4S2 B11166408 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B11166408
M. Wt: 368.5 g/mol
InChI Key: QADOSVKHCQXDRE-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a thiophene ring via an acetamide linkage. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenylsulfonamide with 3-methoxypropyl bromide to form the sulfamoyl intermediate. This intermediate is then reacted with 2-thiophen-2-ylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the sulfamoyl and thiophene groups allows for diverse interactions with molecular targets, making it a versatile compound in research applications.

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H20N2O4S2/c1-22-10-3-9-17-24(20,21)15-7-5-13(6-8-15)18-16(19)12-14-4-2-11-23-14/h2,4-8,11,17H,3,9-10,12H2,1H3,(H,18,19)

InChI Key

QADOSVKHCQXDRE-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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